molecular formula C9H21OP B073959 Tripropylphosphine oxide CAS No. 1496-94-2

Tripropylphosphine oxide

Cat. No. B073959
CAS RN: 1496-94-2
M. Wt: 176.24 g/mol
InChI Key: SNZSAFILJOCMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Tripropylphosphine can be synthesized from triphenylphosphine through various routes that involve the substitution of the phenyl groups with propyl groups. While specific synthesis methods for tripropylphosphine oxide directly were not found, the synthesis of related phosphine oxides often involves oxidation reactions of the corresponding phosphines. For example, triphenylphosphine oxide can be synthesized through reactions involving phenyllithium and hydrogen peroxide in acetic acid, which suggests a potential pathway for synthesizing tripropylphosphine oxide by analogous methods involving propyl groups (Ogawa, Tajiri, & Furukawa, 1991).

Molecular Structure Analysis

The molecular structure of tripropylphosphine oxide, similar to its triphenyl counterpart, would exhibit a tetrahedral geometry around the phosphorus atom, with the oxygen atom double-bonded to phosphorus and three propyl groups attached. Detailed structural analysis of triphenylphosphine oxide shows bond lengths and angles that could be comparable for tripropylphosphine oxide, indicating a rigid structure with defined phosphorus-oxygen double bonds and phosphorus-carbon single bonds (Bandoli et al., 1970; Al-farhan, 1992).

Chemical Reactions and Properties

Tripropylphosphine oxide participates in chemical reactions that exploit its oxygen functionality and its ability to stabilize negative charges next to phosphorus. For instance, it can act as a ligand in coordination compounds or as a reactant in organic transformations. The triphenylphosphine oxide analogs demonstrate diverse reactivity, such as insertion into peroxide bonds, suggesting similar reactivity for tripropylphosphine oxide in suitable conditions (Greatrex & Taylor, 2004).

Physical Properties Analysis

The physical properties of tripropylphosphine oxide, like its melting and boiling points, solubility in various solvents, and crystalline structure, are determined by its molecular structure. The properties of triphenylphosphine oxide, such as its crystalline phase and interactions with metal cations, provide insight into the potential physical properties of tripropylphosphine oxide, including its phase behavior and solubility characteristics (Hatano & Kato, 2006).

Chemical Properties Analysis

The chemical properties of tripropylphosphine oxide include its reactivity as a Lewis base, due to the lone pair of electrons on the oxygen atom. This reactivity enables it to form complexes with a variety of metal ions and participate in organic reactions as a catalyst or reactant. The conversion of triphenylphosphine oxide to valuable organophosphorus compounds through reactions with metallic sodium highlights the potential for tripropylphosphine oxide to undergo similar transformations, offering a pathway for its use as a reactant in the synthesis of industrially relevant phosphorus-containing compounds (Zhang et al., 2020).

Scientific Research Applications

  • Reactions with Methoxyallene : Tripropylphosphine reacts with methoxyallene, leading to a mixture of tripropylphosphine oxide and other compounds, indicating its potential in organic synthesis and reaction mechanisms (Ovakimyan et al., 1999).

  • Columnar Liquid Crystals : Triphenylphosphine oxide compounds can form columnar liquid crystalline phases, showing responsiveness to alkaline metal cations, suggesting applications in materials science (Hatano & Kato, 2006).

  • Esterification Process : Triphenylphosphine oxide, when used with oxalyl chloride, can act as a coupling reagent for esterification of alcohols with carboxylic acids under mild conditions, indicating its utility in organic chemistry (Jia et al., 2018).

  • Degradation in Water : Triphenylphosphine oxide's degradation in water by ultrasonic irradiation was studied, especially its effect on conversion and acute toxicity, which is relevant for environmental and pharmaceutical industry concerns (Emery et al., 2005).

  • Conversion to Organophosphorus Compounds : Triphenylphosphine oxide can be transformed into reactive organophosphorus intermediates using metallic sodium, showing its potential as a starting material for valuable phosphorus compounds (Zhang et al., 2020).

  • Immunotoxicity Studies : Triphenylphosphine oxide was evaluated for its effects on human in vitro cell-mediated immune responses, showing significant suppression of lymphocyte proliferation at certain concentrations (Esa et al., 1988).

  • Solubility Studies : The solubilities of triphenylphosphine oxide in various solvents have been measured, providing valuable data for chemical processing and synthesis (Hu et al., 2009).

  • Asymmetric Epoxidation of Enones : Triphenylphosphine oxide enhances asymmetric induction in epoxidation of enones, indicating its role in improving the efficiency of chemical reactions (Daikai et al., 1998).

Safety And Hazards

TPPO is a pyrophoric liquid, meaning it can catch fire spontaneously if exposed to air . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding prolonged or repeated exposure, keeping away from sources of ignition, and taking precautionary measures against static discharge .

properties

IUPAC Name

1-dipropylphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21OP/c1-4-7-11(10,8-5-2)9-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZSAFILJOCMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(=O)(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061732
Record name Phosphine oxide, tripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripropylphosphine oxide

CAS RN

1496-94-2
Record name Tripropylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1496-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripropylphosphine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripropylphosphine oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphine oxide, tripropyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphine oxide, tripropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tripropylphosphine oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4XT573VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tripropylphosphine oxide
Reactant of Route 2
Tripropylphosphine oxide
Reactant of Route 3
Tripropylphosphine oxide
Reactant of Route 4
Tripropylphosphine oxide
Reactant of Route 5
Tripropylphosphine oxide

Citations

For This Compound
44
Citations
CL Chernick, HA Skinner - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
Values are reported for the heats of oxidation by hydrogen peroxide (dissolved in methanol) of tripropylphosphine and of tributylphosphine to the phosphine oxides. The heat of …
Number of citations: 25 pubs.rsc.org
MWG De Bolster, C Boutkan… - Zeitschrift für …, 1978 - Wiley Online Library
… A number of new complexes containing trimethylphosphine oxide, tris(hydroxymethy1)phosphine oxide, triethylphosphine oxide, tripropylphosphine oxide, triisopropylphosphine oxide …
Number of citations: 20 onlinelibrary.wiley.com
CI Altinis Kiraz, TJ Emge… - The Journal of Organic …, 2004 - ACS Publications
… The X-ray crystal structures for the complexes with triethylphosphine oxide and tripropylphosphine oxide as ligands were obtained. These complexes oxidize indoles to various indolone …
Number of citations: 57 pubs.acs.org
MZ Ovakimyan, GG Minasyan, PV Petrovskii… - Russian chemical …, 1999 - Springer
… at 120 ~ The reaction results in tripropylphosphine oxide and O-betaine A, which is in equilibrium with its ylide form B. Apparently, tripropylphosphine oxide is formed as a result of an …
Number of citations: 1 link.springer.com
RH Pickard, J Kenyon - Journal of the Chemical Society, Transactions, 1906 - pubs.rsc.org
… the method of preparation in the case of the aromatic series presents no difficulty, it will be sufficient to give the details of the preparation by the latter method of tripropylphosphine oxide, …
Number of citations: 50 pubs.rsc.org
J McNulty, C Zepeda-Velázquez, D McLeod - Green chemistry, 2013 - pubs.rsc.org
… (vide infra), the acetals were partitioned into ethyl acetate from the aqueous phase at this stage, a process that also allows clean separation of water-soluble tripropylphosphine oxide, …
Number of citations: 31 pubs.rsc.org
J McNulty, D McLeod - Tetrahedron Letters, 2013 - Elsevier
… Short chain trialkylphosphine oxides such as triethylphosphine oxide and tripropylphosphine oxide are water-soluble and processing is straightforward allowing clean separation and …
Number of citations: 33 www.sciencedirect.com
KD Berlin, GB Butler - Chemical Reviews, 1960 - ACS Publications
I. Introduction The most recent review on tertiary phosphine oxides constituted the sixth chapter of Kosolapoff’s book published in 1950 (69). Much of the work reportedat that time was …
Number of citations: 102 pubs.acs.org
VA Zagumennov, NA Sizova, EV Nikitin - Russian Journal of General …, 2009 - Springer
… Then tripropylphosphine (δP –32 ppm) and tripropylphosphine oxide (δP 44 ppm) were extracted with hexane. The residue was chromatographed on a glas column 30 cm in height and …
Number of citations: 9 link.springer.com
VS Shmidt, NA Shorokhov - Soviet Atomic Energy, 1988 - Springer
… complexes with tributylphosphine oxide (TBPO), trioctylphosphine oxide (TOPO), triphenylphosphine oxide (TPPO), triisoamylphosphine oxide (TIAPO), and tripropylphosphine oxide (…
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.